Isobutyryl cyanide
Description
Contextualization within Nitrile Chemistry
Nitrile chemistry encompasses a broad array of organic compounds containing the cyano ( -C≡N ) functional group. These compounds are highly versatile due to the electrophilic nature of the carbon atom in the nitrile group, making them susceptible to various nucleophilic additions and transformations. Acyl cyanides, such as isobutyryl cyanide, represent a specific subclass of nitriles where the cyano group is directly bonded to a carbonyl group ( C=O ), forming an acyl moiety ( R-C(=O)-C≡N ). wikipedia.org This unique structural arrangement imparts distinct reactivity, allowing acyl cyanides to participate in diverse synthetic pathways as reactive intermediates.
Historical Perspectives on this compound Research Trajectories
Early investigations into acyl cyanides, including this compound, focused on their fundamental synthesis and characterization. One historical method for preparing this compound involved heating isobutyryl chloride with silver cyanide, a procedure that aimed to achieve a fair yield of the desired cyanide. rsc.org
A more established synthetic route for this compound involves the reaction of isobutyric anhydride (B1165640) with hydrogen cyanide. This process typically occurs at elevated temperatures, ranging from 250 to 280 °C, in the presence of solid absorptive contact catalysts such as activated alumina (B75360) or silica (B1680970) gel. nih.gov The reaction proceeds according to the general scheme: RCOOCOR + HCN → RCOCN + RCOOH, where R represents an alkyl or aryl group. nih.gov For this compound, specifically, this reaction has been reported to yield 25-30% based on the anhydride charged. nih.gov
Table 1: Historical Synthesis of this compound
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Boiling Point (°C) | Reference |
| Isobutyric anhydride, Hydrogen cyanide | Activated alumina | 250-280 | 25-30 | 117-120 | rsc.orgnih.gov |
| Isobutyryl chloride, Silver cyanide | Heat | Not specified | Fair yield | Not specified | rsc.org |
Contemporary Significance and Emerging Research Frontiers for this compound
In contemporary chemical research, this compound continues to be recognized for its utility as a reactive intermediate in complex organic transformations. Its enolizable nature allows it to participate in reactions that lead to the formation of structurally diverse compounds. thegoodscentscompany.com
A significant area of research involves the reactions of this compound with acid anhydrides and isocyanates. When enolizable acyl cyanides, including this compound, react with acid anhydrides (such as acetic, propionic, butyric, isobutyric, or benzoic anhydride) in the presence of a catalytic amount of tertiary amines (e.g., pyridine, lutidines, 4-(dimethylamino)pyridine), they produce 1-cyano-1-alkenyl carboxylates. thegoodscentscompany.com Similarly, the reactions of this compound with isocyanates (such as phenyl isocyanate) yield corresponding 1-cyano-1-alkenyl carbamates in moderate yields. thegoodscentscompany.com
Further research has demonstrated that acid-treatment of these 1-cyano-1-alkenyl carbamates can induce annelation, leading to the formation of derivatives like 3-phenyl-1,3-oxazolidine-2,4-dione. thegoodscentscompany.com These synthetic capabilities highlight this compound's role in constructing complex molecular architectures, which are valuable for developing novel compounds with potential applications in various fields of chemical science.
Table 2: Key Reactions of this compound in Contemporary Research
| Reactant Type | Example Reactant | Product Type | Specific Product Example | Reference |
| Acid Anhydrides | Acetic anhydride, Isobutyric anhydride, Benzoic anhydride | 1-Cyano-1-alkenyl carboxylates | 1-cyano-2-methyl-1-propenyl isobutyrate (by-product) | thegoodscentscompany.com |
| Isocyanates | Phenyl isocyanate | 1-Cyano-1-alkenyl carbamates | 1-cyano-2-methyl-1-propenyl phenylcarbamate | thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2-methylpropanoyl cyanide |
InChI |
InChI=1S/C5H7NO/c1-4(2)5(7)3-6/h4H,1-2H3 |
InChI Key |
GZTZLYWUGFZVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isobutyryl Cyanide and Its Derivatives
Catalytic Synthesis Routes of Isobutyryl Cyanide
The catalytic synthesis of nitriles and related cyano-containing compounds often involves transition metal catalysts and various cyanide sources. However, specific catalytic routes focusing solely on the production of this compound (R-CO-CN) are less commonly reported compared to other nitriles like isobutyronitrile (B166230) (R-CN).
Heterogeneous Catalysis in this compound Production
Heterogeneous catalysis, where the catalyst exists in a different phase from the reactants, is crucial for industrial chemical production due to its advantages in separation and continuous processes uni.luontosight.ai.
Zinc oxide (ZnO) and aluminum oxide (Al2O3) based catalytic systems, including nanometer ZnO, are known for their utility in various organic transformations and as support materials wikipedia.orguni.luchemicalbook.com. Notably, these catalysts, particularly ZnO/Al2O3, have been employed in the gas-phase catalytic synthesis of isobutyronitrile from precursors like isobutyl alcohol or isobutyraldehyde (B47883) and ammonia (B1221849) nih.gov. For instance, Chinese patent 99121438.2 describes the use of a mixed zinc oxide and aluminum oxide catalyst for preparing isobutyronitrile from isobutyl alcohol, achieving a transformation efficiency of 95% and a yield of 94% nih.gov. East China University of Science also utilized ZnO/Al2O3 for isobutyronitrile synthesis from isobutyraldehyde, reporting over 99% transformation efficiency and 92% selectivity at 450–475 °C nih.gov. While these systems are effective for the production of nitriles like isobutyronitrile, direct catalytic methods specifically for this compound using ZnO/Al2O3 or nanometer ZnO are not widely detailed in the provided literature.
Table 1: Catalytic Performance for Isobutyronitrile Synthesis nih.gov
| Catalyst System | Precursor | Reaction Temperature (°C) | Transformation Efficiency (%) | Product Selectivity (%) |
| ZnO/Al2O3 | Isobutyl alcohol | Optimum conditions | 95 | 94 |
| ZnO/Al2O3 | Isobutyraldehyde | 450–475 | >99 | 92 |
Gas-phase catalytic processes are employed for various cyanation reactions, including the production of hydrogen cyanide (HCN) using platinum-group metal components nih.govresearchgate.netnih.gov. As mentioned, gas-phase catalysis using isobutyl alcohol or isobutyraldehyde has been reported for the synthesis of isobutyronitrile nih.gov. However, specific gas-phase catalytic approaches for the direct synthesis of this compound (R-CO-CN) are not explicitly described in the available search results.
Mechanistic Aspects of Catalytic Cyanation
Catalytic cyanation reactions generally involve the nucleophilic attack of a cyanide species on an electrophilic center. The mechanism often proceeds through the generation of a cyanide nucleophile, which then attacks a carbonyl carbon or other electrophilic site. For example, in cyanohydrin formation, cyanide ions, generated from hydrogen cyanide (HCN) or alkali metal cyanides (e.g., sodium cyanide, potassium cyanide) in the presence of an acid or base, act as nucleophiles nih.govnih.gov. The cyanide ion attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide ion intermediate. This alkoxide anion then abstracts a proton to form the cyanohydrin, regenerating the cyanide catalyst nih.govnih.gov.
In transition metal-catalyzed cyanations, such as those involving palladium or nickel, the mechanism can be more complex, often involving oxidative addition, ligand exchange, and reductive elimination steps nih.govwikipedia.orguni.lu. However, these general mechanistic discussions typically pertain to the formation of nitriles (R-CN) from aryl halides or other electrophiles, and not specifically to the formation of acyl cyanides (R-CO-CN) like this compound nih.govwikipedia.orguni.lunih.govuni.lu. Catalyst deactivation by excess cyanide can be a concern in some palladium-catalyzed cyanation reactions, due to the formation of unreactive palladium cyanide complexes nih.gov.
Functionalization and Derivatization Strategies
While direct synthesis of this compound is less documented in catalytic contexts, its precursors, such as isobutyraldehyde, are frequently utilized in derivatization strategies involving cyanation.
Cyanohydrin Formation with Isobutyraldehyde Precursors
Cyanohydrins are important synthetic intermediates, formed by the addition of hydrogen cyanide (HCN) to aldehydes or ketones nih.govnih.govwikipedia.org. Isobutyraldehyde is a common precursor for the formation of 2-hydroxy-3-methylbutyronitrile, which is the cyanohydrin of isobutyraldehyde. This reaction typically involves reacting isobutyraldehyde with a cyanide source.
A common method involves the dropwise addition of isobutyraldehyde to an aqueous mixture containing sodium cyanide, followed by the addition of hydrochloric acid to generate hydrogen cyanide in situ nih.govnih.govtandfonline.com. This process is usually conducted at low temperatures, such as 0° to 5°C, to control the reaction and achieve high yields of the cyanohydrin product nih.govnih.govtandfonline.com. For example, a reported procedure involved adding 70.2 g (0.97 mole) of isobutyraldehyde dropwise to a stirred aqueous mixture of 48 g (0.98 mole) of sodium cyanide in 116 g of water over one hour at 0-5°C. Subsequently, 96.5 g (0.98 mole) of 37% hydrochloric acid was added over 2.5 hours at the same temperature range, leading to the formation of the cyanohydrin nih.govnih.govtandfonline.com. This cyanohydrin, 2-hydroxy-3-methylbutyronitrile, can serve as a starting material for synthesizing various compounds, including precursors for insecticides nih.govtandfonline.com.
Table 2: Cyanohydrin Formation from Isobutyraldehyde nih.govnih.govtandfonline.com
| Reactant 1 | Reactant 2 | Catalyst/Acid | Temperature (°C) | Product |
| Isobutyraldehyde | Sodium Cyanide | Hydrochloric Acid | 0-5 | 2-hydroxy-3-methylbutyronitrile |
The reaction mechanism for cyanohydrin formation involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of isobutyraldehyde, followed by protonation of the resulting alkoxide intermediate nih.govnih.gov. This process is reversible, and the cyanohydrin product is typically stabilized by acidification before isolation nih.govtandfonline.com.
Nucleophilic Addition Mechanisms
The carbonyl group (C=O) in aldehydes and ketones is highly susceptible to nucleophilic attack due to its inherent polarity, where the carbon atom carries a partial positive charge. sigmaaldrich.com The cyanide ion (CN⁻), acting as a potent nucleophile, attacks this electrophilic carbon, forming a negatively charged alkoxide intermediate. This intermediate then rapidly protonates to yield a 2-hydroxynitrile, commonly known as a cyanohydrin. sigmaaldrich.com
While this compound itself is an acyl cyanide, it can also participate in nucleophilic addition reactions as an electrophile. For instance, enolizable acyl cyanides, including this compound, react with acid anhydrides or acid chlorides in the presence of tertiary amines to produce 1-cyano-1-alkenyl carboxylates or carbamates. This reaction involves the nucleophilic attack of the enol form of the acyl cyanide on the acylating agent, followed by subsequent rearrangements. oup.comoup.com
Catalytic Approaches in Cyanohydrin Synthesis (e.g., Basic Catalysis, Transition Metal Complexes, Organocatalysts)
Catalytic methods have significantly advanced cyanohydrin synthesis, enabling more efficient and often enantioselective transformations. Acyl cyanides, such as acetyl cyanide, serve as convenient and less hazardous cyanide sources compared to highly toxic hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN) in these catalytic processes. wikipedia.orgwikidata.orggoogle.com
Basic Catalysis: Organic bases, including tertiary amines like 1,5,7-triazabicyclo scribd.comscribd.comdec-5-ene (TBD) and 4-(dimethylamino)pyridine (DMAP), can catalyze the cyanation of carbonyl compounds using acyl cyanides. oup.comoup.comwikidata.org These catalysts facilitate the addition of acyl cyanides to aldehydes and ketones, yielding O-acylated cyanohydrins. This method offers a streamlined route to stable and configurationally robust O-protected cyanohydrins. wikidata.org
Transition Metal Complexes: Chiral transition metal complexes, particularly those involving titanium (Ti) and salen ligands, have been extensively studied for enantioselective cyanide addition to carbonyl compounds. scribd.comwikipedia.org While often utilizing TMSCN, the principles of these catalytic systems can be extended to reactions involving acyl cyanides, especially in the formation of O-acylated cyanohydrins. wikipedia.org
Organocatalysts: Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for asymmetric cyanohydrin synthesis. Chiral thiourea (B124793) catalysts, for example, have been successfully applied in the acylcyanation of imines using acyl cyanides. wikipedia.org These catalysts activate the reactants through non-covalent interactions, such as hydrogen bonding, leading to high enantioselectivities.
Alpha-Amino Nitrile Synthesis (Strecker Reaction Variants)
The Strecker reaction is a classic multicomponent reaction for the synthesis of α-amino nitriles, which are crucial precursors for α-amino acids. Traditionally, it involves the reaction of an aldehyde or ketone, an amine (or ammonia), and a cyanide source like hydrogen cyanide. google.com
Mechanistic Investigations of Iminium Ion Intermediates
In the Strecker reaction, the initial step typically involves the condensation of the aldehyde/ketone with the amine to form an imine, which can exist in equilibrium with an iminium ion under acidic conditions. The iminium ion, being highly electrophilic, is then attacked by the cyanide anion. When acyl cyanides are employed as the cyanide source in Strecker-type reactions (often termed "acyl-Strecker reactions"), the mechanism involves the acylcyanation of in situ generated imines. wikipedia.orggoogle.com This approach circumvents the handling of highly toxic HCN and offers a practical alternative. The reaction proceeds through the nucleophilic addition of the acyl cyanide to the iminium ion intermediate, leading directly to N-acylated α-amino nitriles.
Asymmetric Strecker Synthesis for Chiral Alpha-Amino Nitriles
The development of asymmetric Strecker synthesis methods has been a significant area of research, aiming to produce enantioenriched α-amino nitriles, and subsequently, chiral α-amino acids. Acyl cyanides have played a vital role in these advancements. Chiral organocatalysts, such as modified cinchona alkaloids and thiourea catalysts, have been successfully utilized in asymmetric three-component Strecker reactions where acyl cyanides serve as the cyanide source. wikipedia.org These catalysts induce high enantioselectivities, yielding α-amido nitriles with excellent enantiomeric ratios. For instance, Jacobsen's thiourea catalyst has been shown to catalyze the acylcyanation of imines with acetyl cyanide, providing α-amido nitriles in high yields and enantioselectivities. wikipedia.org This methodology offers a practical and operationally simple route to chiral α-amino acid derivatives. wikipedia.orggoogle.com
Hydrocyanation Reactions
Hydrocyanation is a process involving the addition of hydrogen cyanide (HCN) across unsaturated bonds, such as carbon-carbon double (C=C) or triple (C≡C) bonds, or carbon-oxygen double (C=O) bonds. This reaction is a powerful tool for introducing a nitrile group and extending the carbon skeleton. oup.com
Regioselective Hydrocyanation Methodologies (e.g., Allene Hydrocyanation)
While hydrogen cyanide is the direct reagent, transition metal catalysis allows for various cyanation protocols using X-CN reagents, where X can represent hydrogen, aryl, alkyl, or acyl groups. oup.com For example, acetyl cyanide has been synthesized by the hydrocyanation of ketene (B1206846). This demonstrates that acyl cyanides themselves can be products of hydrocyanation reactions.
Regioselective hydrocyanation is particularly important for substrates with multiple reactive sites, such as allenes (compounds with cumulative double bonds). Nickel-catalyzed hydrocyanation is a well-investigated method for installing a nitrile group onto non-polarized C-C multiple bonds. oup.com In the context of acyl cyanides, their use as a source of the cyanide group in such transition metal-catalyzed hydrocyanation reactions, including those involving allenes, is a relevant advanced methodology. These reactions allow for the controlled introduction of the cyano group, often with high chemo- and regioselectivity, contributing to the synthesis of complex organic molecules. oup.com
Stereoselective Control in Hydrocyanation Reactionswikipedia.org
Stereoselective control in hydrocyanation reactions is crucial for synthesizing chiral nitriles, which can serve as precursors to complex molecules, including acyl cyanides. Recent advancements highlight copper-catalyzed hydroalumination of allenes followed by regio- and stereoselective allylation with electrophilic cyanating reagents. This approach enables the formation of acyclic β,γ-unsaturated nitriles featuring α-all-carbon quaternary centers with high yields (up to 99%) and excellent E-selectivity. The reaction proceeds under mild conditions and demonstrates broad applicability to di- and trisubstituted allenes. wikipedia.org Nickel-catalyzed hydrocyanation is another well-investigated method for introducing a cyano group, although controlling chemo- and regioselectivity can be challenging. Some innovative "cyanide-free" protocols have also emerged, where oxazoles act as nitrile equivalents in dual palladium/copper hydride-catalyzed asymmetric hydrocyanation processes.
Copper-Catalyzed Hydroalumination Approacheswikipedia.org
Copper-catalyzed hydroalumination plays a significant role in the synthesis of nitriles with specific structural motifs. In a notable method, the hydroalumination of allenes with diisobutylaluminum hydride (DIBAL-H) in the presence of a copper catalyst (e.g., IPrCuCl) generates allylaluminum intermediates. These intermediates are then subjected to a subsequent reaction with an electrophilic cyanating reagent, such as p-toluenesulfonyl cyanide, leading to the formation of functionalized acyclic nitriles. This tandem hydroalumination/cyanation sequence offers a highly selective route for incorporating cyano groups into complex molecular architectures. wikipedia.org
Electrophilic Cyanating Reagents (e.g., p-Toluenesulfonyl Cyanide)wikipedia.org
Electrophilic cyanating reagents are essential tools for introducing the cyano group into organic molecules. p-Toluenesulfonyl cyanide (TsCN) is a widely utilized and bench-stable electrophilic cyanating agent. It has been effectively employed in various synthetic transformations, including the trapping of organomagnesium compounds to yield aryl nitriles and the α-cyanation of ketones and 1,3-dicarbonyl compounds under mildly basic conditions. Furthermore, TsCN is a key component in the copper-catalyzed hydroalumination/cyanation strategy described above, acting as the source of the cyano group for the formation of α-quaternary nitriles. wikipedia.org
Reactions of Enolizable Acyl Cyanides (e.g., this compound)
Enolizable acyl cyanides, such as this compound, possess an acidic alpha-proton, allowing them to form enolates that can participate in various reactions. These compounds can act as "soft" C-acylating agents. For instance, the reactions of enolizable acyl cyanides (including acetyl, propionyl, and this compound) with acid anhydrides in the presence of a catalytic amount of tertiary amines (e.g., pyridine, lutidines, 4-(dimethylamino)pyridine) yield corresponding 1-cyano-1-alkenyl carboxylates. Similarly, reactions with acid chlorides under similar conditions also produce 1-cyano-1-alkenyl carboxylates or carbamates in good yields.
Partial Reduction of this compound (e.g., using DIBAL)
The partial reduction of nitriles to aldehydes is a significant transformation in organic synthesis, and diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this purpose. When this compound undergoes partial reduction with DIBAL-H, the reaction is typically conducted at low temperatures, such as -70 °C or -78 °C, to prevent further reduction to the corresponding alcohol. The mechanism involves the initial coordination of the Lewis-basic nitrile nitrogen to the Lewis-acidic aluminum of DIBAL-H, followed by the delivery of a hydride to the nitrile carbon. This process forms an imine intermediate, which upon subsequent hydrolysis, yields the desired aldehyde.
Cyanide Cleavage Reactions
Cyanide cleavage reactions involve the scission or transformation of the carbon-cyanide bond within a molecule. For acyl cyanides, such reactions can lead to various products. For example, copper-catalyzed domino decyanation and cyanation reactions of acyl cyanides with amines or alcohols have been developed, where the cyano sources are generated in situ through C-CN bond cleavage, leading to cyano-substituted amides or esters. In other instances, C-CN bond cleavage of arylacetonitriles has been reported to yield esters, catalyzed by iron or ruthenium. Furthermore, the in-situ generation of acyl groups via chemoselective C-CN bond cleavage of benzoyl cyanides has been demonstrated to produce N-heteroarenemethyl esters under transition metal-free conditions. Theoretical studies on simpler acyl cyanides, like acetyl cyanide, indicate that decomposition into hydrogen cyanide (HCN) and ketene (CH₂CO) is a preferred dissociation pathway at elevated temperatures.
Mechanistic Investigations and Reaction Pathways of Isobutyryl Cyanide
Nucleophilic Reactivity of the Cyanide Moiety
The cyanide moiety (–C≡N) is a fundamental functional group in organic chemistry, and its behavior as a nucleophile is central to many synthetic transformations. nih.gov
Ambident Nature and Regioselectivity in Reactions
The cyanide anion (CN⁻) is a classic example of an ambident nucleophile, possessing two potential reactive sites: the carbon atom and the nitrogen atom. americanelements.comservice.gov.uknih.gov This ambident nature allows it to attack electrophilic centers through either atom, leading to different constitutional isomers. Attack via the carbon atom typically results in the formation of nitriles (RCN), while attack through the nitrogen atom yields isocyanides (RNC). americanelements.comnih.gov
The regioselectivity of cyanide additions is significantly influenced by reaction conditions, including the nature of the electrophile, the solvent, and the principles of Hard and Soft Acids and Bases (HSAB). service.gov.uknih.gov According to the HSAB principle, hard acids tend to react with hard bases, and soft acids with soft bases. service.gov.uk In the context of the cyanide ion, the more electronegative nitrogen atom is considered a harder base compared to the less electronegative carbon atom. nih.govfishersci.ca
Research findings illustrate this regioselectivity:
SN1-like reactions: When the reaction proceeds through an SN1-like mechanism, involving a carbocation (a harder acid), the harder nitrogen atom of the cyanide nucleophile is favored, leading predominantly to isocyanides. nih.gov
SN2-like reactions: Conversely, in SN2-like reactions, where the nucleophile attacks a softer carbon atom, the softer carbon atom of the cyanide is favored, resulting in the formation of nitriles. nih.gov
A notable example of this selective reactivity is observed with metal cyanides. For instance, potassium cyanide (KCN, PubChem CID 9032) typically promotes the formation of alkyl cyanides (nitriles) when reacting with alkyl halides. In contrast, silver cyanide (AgCN, PubChem CID 10475) often leads to the formation of isocyanides, a phenomenon attributed to the specific interactions between the silver cation and the nitrogen atom of the cyanide. service.gov.uk This principle extends to the reactivity of isobutyryl cyanide and its derivatives, where controlling the reaction environment can dictate the regiochemical outcome. The use of trimethylsilyl (B98337) cyanide (TMSCN, PubChem CID 82115) in palladium-catalyzed allylic isocyanation, for example, has been shown to exclusively afford allylic isonitriles, highlighting how specific catalysts and reagents can direct the nucleophilic attack to the nitrogen terminus of the ambident cyanide. ereztech.com
Stereochemical Outcomes of Cyanide Additions
Nucleophilic addition reactions involving the carbon-nitrogen triple bond of nitriles, such as this compound, lead to the formation of a new carbon center. acgih.org The stereochemical outcome of these additions can vary depending on the specific reaction and controlling factors. In general nucleophilic additions to carbon-heteroatom double or triple bonds, if there are no specific controlling elements like chelation with a Lewis acid, the reaction product often results in a racemate when the alkyl substituents are dissimilar. acgih.org
However, more nuanced stereochemical control has been observed in specific nitrile transformations. For instance, in the Kulinkovich cyclopropanation of nitriles with alkenes, the stereochemical course is complex. Intramolecular cyclopropanation reactions have been shown to proceed with the preservation of the olefin configuration. In contrast, intermolecular cyclopropanations can result in both the preservation and reversal of the olefin configuration at the titanium-carbon bond during the cyclopropane-forming step. wikipedia.org This indicates that the geometric constraints of the reaction intermediate play a crucial role in determining the stereoselectivity.
Furthermore, the generation of C-metallated nitriles, such as C-magnesiated nitriles, demonstrates the potential for controlled stereochemistry. These species can function as chiral nucleophiles, leading to either retentive or invertive alkylation depending on the nature of the electrophile. ereztech.com For example, reactions with alkyl halides and many carbonyl electrophiles can yield a single stereoisomer, confirming that precise stereocontrol is achievable in reactions involving nitrile-derived nucleophiles. ereztech.com
Catalytic Transformations Involving this compound and Related Nitriles
This compound and related nitriles participate in a variety of catalytic transformations, highlighting their versatility in synthetic organic chemistry.
Organometallic Catalysis (e.g., Isobutyrylcobalt Tetracarbonyl Reactions)
Organometallic complexes play a significant role in mediating reactions involving acyl cyanides. Isobutyrylcobalt tetracarbonyl (i-C3H7C(O)Co(CO)4, PubChem CID 129668473) is a key intermediate in various catalytic cycles. wikidata.orgherts.ac.ukfishersci.at
Reactions of Isobutyrylcobalt Tetracarbonyl:
Hydroformylation: Isobutyrylcobalt tetracarbonyl reacts with hydrogen (H2) or hydridocobalt tetracarbonyl (HCo(CO)4) to produce isobutyraldehyde (B47883) (PubChem CID 6561). wikidata.org This transformation is an integral part of the industrially important hydroformylation process of propene (PubChem CID 8252), where it contributes to the aldehyde isomer ratio. wikidata.orgfishersci.at
Cleavage Reactions: The cleavage of isobutyrylcobalt tetracarbonyl with triethylsilane (PubChem CID 12052) yields several products, including (triethylsilyl)cobalt tetracarbonyl, isobutyraldehyde, and dicobalt octacarbonyl (Co2(CO)8, PubChem CID 2724943), along with various silyl (B83357) ethers. wikidata.org
Isomerization: The interconversion between n-butyrylcobalt tetracarbonyl and isobutyrylcobalt tetracarbonyl is catalyzed by olefins such as ethene (PubChem CID 6325), propene (PubChem CID 8252), or 1-heptene (B165124) (PubChem CID 11610). wikidata.org This isomerization process is crucial for controlling the product distribution in hydroformylation reactions.
The catalytic activity of cobalt carbonyls, including those derived from this compound, underscores their importance in facilitating C-C bond formation and other valuable transformations in organic synthesis. herts.ac.uk
Role of Cyanide Ion in Complex Annulation Reactions
The cyanide ion (CN⁻) acts as a crucial promoter in various complex annulation reactions, often by inducing "umpolung" reactivity. Umpolung refers to the reversal of the normal polarity of a functional group, enabling new reaction pathways.
A significant example is the gold(I) cyanide (AuCN)-catalyzed annulation of salicylaldehyde (B1680747) (PubChem CID 6998) and aryl acetylene (B1199291) (PubChem CID 10821), which leads to isoflavanone-type complexes. In this reaction, the cyanide ion plays a direct mechanistic role:
Nucleophilic Attack: The mechanism involves the cyanide ion initiating a nucleophilic attack at the carbonyl carbon atom of salicylaldehyde, which is typically an electrophilic center. This attack effectively reverses the usual polarity of the carbonyl.
Stabilization: The hydroxyl group of salicylaldehyde provides stabilization to the cyanide ion-involved intermediates and transition states through hydrogen bond interactions.
This mechanistic insight highlights the ability of the cyanide ion to enable intricate cyclization processes by altering the inherent reactivity of substrates.
Enzymatic Transformations of Nitriles (e.g., Nitrilases)
Enzymatic transformations of nitriles, including those structurally related to this compound, are catalyzed by a class of enzymes known as nitrilases (EC 3.5.5.1). These biocatalysts offer a "green chemistry" approach to nitrile hydrolysis, avoiding harsh chemical conditions.
Mechanism of Nitrilase Action: Nitrilases catalyze the direct hydrolysis of nitriles to their corresponding carboxylic acids and ammonia (B1221849) (PubChem CID 222) in a single step, without the formation of free amide intermediates. This is a key distinction from nitrile hydratases, which first produce amides that then require a separate amidase enzyme for further hydrolysis to carboxylic acids.
The catalytic mechanism of nitrilases typically involves a conserved cysteine residue in the enzyme's active site. This cysteine performs a nucleophilic attack on the electrophilic carbon atom of the nitrile group, forming a thioimidate intermediate. This intermediate is subsequently hydrolyzed to an acylenzyme and releases ammonia. A second hydrolysis step then cleaves the acylenzyme, yielding the carboxylic acid product and regenerating the active enzyme.
Applications and Significance: Nitrilases exhibit broad substrate specificity and can demonstrate high stereospecificity, making them valuable tools in preparative organic chemistry. They are particularly useful for:
Chiral Synthesis: Nitrilases are employed in the synthesis of optically pure amino acids and in the resolution of racemic mixtures, which is crucial for the production of chiral pharmaceuticals.
Industrial Processes: Historically, nitrilases have been applied in industrial processes, such as the large-scale production of acrylamide (B121943) (PubChem CID 6579) from acrylonitrile (B1666552) (PubChem CID 7855).
Selective Hydrolysis: These enzymes can selectively hydrolyze nitriles even in the presence of other hydrolyzable functionalities like esters and amides, offering a distinct advantage over traditional chemical methods.
Nitrilases are found in a wide range of organisms, including microorganisms, plants, and animals, where they play roles in natural product biosynthesis and the detoxification of various nitrile and cyanide-containing compounds.
Advanced Spectroscopic Characterization and Structural Elucidation of Isobutyryl Cyanide
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is crucial for identifying functional groups and inferring molecular structure based on the vibrational modes of a molecule researchgate.netpreprints.org. IR spectroscopy is particularly sensitive to changes in dipole moment during vibration, making it effective for analyzing polar bonds, while Raman spectroscopy complements this by being sensitive to changes in polarizability, thus providing information on non-polar bonds and symmetric vibrations preprints.org.
Conformational analysis using vibrational spectroscopy involves studying the different spatial arrangements (conformers or rotamers) of a molecule that arise from rotation around single bonds researchgate.netnih.gov. By comparing observed vibrational frequencies with those predicted by theoretical calculations (e.g., ab initio or Density Functional Theory, DFT), researchers can identify the presence and relative populations of different conformers researchgate.netnih.govresearchgate.netresearchgate.net. For compounds like Isobutyryl cyanide, characteristic vibrational assignments for the carbonyl (C=O) and nitrile (C≡N) groups, as well as the isopropyl moiety, would be expected. However, specific vibrational assignments or conformational analysis data for this compound were not identified in the search results.
Internal rotational barriers refer to the energy required for rotation around specific bonds within a molecule, leading to different conformers researchgate.netnih.gov. These barriers can be estimated from vibrational spectroscopy, particularly through the analysis of torsional fundamental and overtone vibrational signatures, often in conjunction with quantum chemical calculations researchgate.netresearchgate.netnih.gov. The magnitude of these barriers provides insights into the flexibility and preferred conformations of a molecule. While the principles are well-established, specific data on internal rotational barriers for this compound were not found in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the atomic-level structure, bonding, and dynamics of chemical compounds preprints.orgfmp-berlin.info. It provides information based on the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C) preprints.orglibretexts.org. Chemical shifts, spin multiplicity, coupling constants, and integral areas in NMR spectra are used to determine the structure of a compound libretexts.org.
Multidimensional NMR techniques, such as 2D (e.g., COSY, HSQC, HMBC) and higher-dimensional (3D, 4D) experiments, are invaluable for confirming complex molecular structures by correlating signals from different nuclei or through-bond/through-space interactions preprints.orglibretexts.orgnih.govuconn.edu. These techniques enable the determination of connectivity, conformation, and dynamic interactions within molecules preprints.org. For this compound, multidimensional NMR would be instrumental in confirming the connectivity of the isobutyryl group to the cyanide moiety, distinguishing between different carbon and hydrogen environments. However, specific multidimensional NMR data or structural confirmation details for this compound were not identified in the search results.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern nih.gov. The fragmentation pattern is particularly useful for structural elucidation, as it reveals the characteristic breakdown pathways of a molecule under ionization conditions.
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry nih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the analysis of complex mixtures nih.govresearchgate.net. GC-MS is suitable for volatile and thermally stable compounds, while LC-MS is preferred for non-volatile or thermally labile substances nih.gov. These techniques enable reliable determination and identification of analytes even in complex samples nih.gov. While GC-MS and LC-MS are commonly employed for the detection and quantification of various cyanide-containing compounds in different matrices researchgate.netgtfch.orgmdpi.comajpp.in, specific applications or detailed mass spectral data for this compound itself were not found in the conducted literature search.
Advanced Fragmentation Techniques (e.g., EAD, UVPD, IMS-MS/MS)
Advanced fragmentation techniques in mass spectrometry, such as Electron Activated Dissociation (EAD), Ultraviolet Photodissociation (UVPD), and Ion Mobility Spectrometry-Mass Spect Spectrometry (IMS-MS/MS), offer complementary and often more structurally informative fragmentation patterns compared to traditional methods like Collision-Induced Dissociation (CID). These techniques are crucial for detailed structural elucidation, especially for complex molecules.
Electron Activated Dissociation (EAD): EAD involves the interaction of precursor ions with low-energy electrons, leading to radical-driven fragmentation pathways. This method can provide unique fragments that are distinct from those generated by collisional activation, aiding in the confident assignment of molecular structures. sciex.com
Ultraviolet Photodissociation (UVPD): UVPD utilizes ultraviolet photons (e.g., at 213 nm or 266 nm) to induce dissociation of precursor ions through electronic excitation. sciex.comthermofisher.comthermofisher.com This technique can increase fragmentation efficiency and yield more structurally informative product ions, including those with both even and odd electrons, particularly for compounds with multiple pi bonds. thermofisher.com UVPD can also generate backbone fragments, which is especially useful for complex biomolecules. thermofisher.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS/MS): IMS-MS/MS separates ions based on their size, shape, and charge-to-mass ratio before mass analysis and fragmentation. This allows for the determination of an ion's momentum transfer cross-section, which is directly related to its atomic structure, enabling structurally selective fragmentation. nih.gov Coupling IMS with UVPD, for instance, allows for the dissociation of intact proteins and the analysis of fragment ions produced at elevated pressures compatible with ion mobility. nih.gov
While these advanced fragmentation techniques are powerful tools for structural characterization across various chemical compounds, specific detailed research findings on their application solely to this compound were not explicitly found in the provided search results. The literature primarily discusses the general capabilities and applications of EAD, UVPD, and IMS-MS/MS for a range of molecules, including proteins and pesticides. sciex.comthermofisher.comthermofisher.comnih.govchemrxiv.org
Computational Prediction of Fragmentation Chemistry
Methods such as Quantum Chemistry Electron Ionization Mass Spectra (QCEIMS) and approaches based on fragmentation graphs are employed for this purpose. QCEIMS, for example, can predict 70 eV electron ionization mass spectra and has been evaluated for its accuracy in predicting fragment ions and their abundances. nih.gov Other computational models, like Competitive Fragmentation Modeling (CFM), attempt to predict mass spectra, including peak intensities, from molecular structures by inferring parameters such as bond-breaking propensities from experimental data using machine-learning techniques. kg.ac.rs These models can be trained for different experimental techniques, offering flexibility. kg.ac.rs The concept of a fragmentation tree can explain the fragmentation cascade at the molecular formula level. kg.ac.rs
Despite the general advancements in computational prediction of fragmentation chemistry, specific studies focusing on the detailed computational prediction of fragmentation pathways and mass spectra for this compound were not detailed in the provided search results. However, the principles and methodologies described are broadly applicable to organic molecules like this compound.
Microwave Spectroscopy for Rotational Transitions and Conformation
Microwave spectroscopy is an exceptionally precise technique used to measure the energies of transitions between quantized rotational states of molecules in the gas phase. wikipedia.orgmpg.de It is particularly well-suited for studying conformational flexibility and intermolecular interactions, providing highly accurate structural parameters like bond lengths and angles. wikipedia.orgmpg.de The rotational spectrum acts as a unique "fingerprint" of a molecule, enabling the identification of different molecules, isomers, conformers, and isotopologues. mpg.de
For isobutyl cyanide (IBCN), quantum chemical methods, including ab initio and Density Functional Theory (DFT) calculations, predict the existence of multiple conformers. Specifically, two minima on the potential energy surface correspond to the trans-gauche (TG) and gauche-gauche (GG) rotameric forms, along with an enantiomeric gauche-trans (GT) form. researchgate.netresearchgate.net
Detailed research has investigated the conformational barriers of isobutyl cyanide. The barrier heights between the TG and GG forms have been estimated to be approximately 5.7 kcal/mol, and between the TG and GT forms, approximately 3.78 kcal/mol. researchgate.netresearchgate.net The origin of the internal rotational barrier for the TG conformer has been explored through relaxation effects and analyses using nuclear virial and Natural Bond Orbital (NBO) techniques. researchgate.net These studies highlight the significant role of both bond length and skeletal angle relaxations in determining the estimated barrier heights for molecules containing methyl groups, such as isobutyl cyanide. acs.org
The existence of these rotameric forms and their interconversion barriers are critical for understanding the molecule's behavior in the gas phase and its potential interactions.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is a fundamental experimental science for determining the atomic and molecular structure of crystalline materials. rsc.orgwikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, crystallographers can construct a three-dimensional map of electron density, revealing the precise positions of atoms, chemical bonds, and any crystallographic disorder within the solid state. wikipedia.orglibretexts.org This technique is invaluable for characterizing the atomic structure of materials and differentiating between seemingly similar compounds. wikipedia.org
The process typically involves obtaining a high-quality single crystal, exposing it to an intense X-ray beam, and then processing the resulting diffraction data to determine the crystal structure. wikipedia.org X-ray crystallography has been instrumental in elucidating the structures of a vast array of compounds, from simple minerals and alloys to complex biological molecules like proteins and nucleic acids. wikipedia.org
While X-ray crystallography is a powerful method for solid-state structure determination, and some literature mentions the use of X-ray crystallographic studies for related cyanide compounds or derivatives kuleuven.bejyu.fi, specific detailed findings regarding the solid-state structure of this compound itself determined by X-ray crystallography were not explicitly found in the provided search results. This suggests that, if such a study exists, it was not prominently featured in the retrieved information, or this compound may not readily form suitable single crystals for this technique.
Theoretical and Computational Chemistry Studies of Isobutyryl Cyanide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools employed to investigate the molecular structure and conformational properties of isobutyryl cyanide. These methods provide a detailed understanding of the molecule's potential energy surface and the various stable and unstable arrangements of its atoms.
Ab initio methods, which derive from first principles without empirical parameters, have been extensively utilized to study the molecular structure and conformational landscape of this compound. These calculations predict the existence of distinct rotameric forms. Specifically, studies have identified Trans-Gauche (TG) and Gauche-Gauche (GG) rotameric forms of the isobutyl cyanide molecule researchgate.netresearchgate.netnih.gov. Furthermore, an enantiomeric gauche-trans (GT) form is also predicted researchgate.net.
Research indicates that the TG conformer typically represents the lowest energy configuration, while the GG conformer is associated with higher energy. Interestingly, the TG and GT conformers are often found to be iso-energetic arxiv.org. High-level quantum chemical calculations, such as those employing the G4 composite method, have been used to estimate the accurate relative energies of these isomers, consistently identifying the TG conformer as the most stable arxiv.org. The investigation into the origin of internal rotational barriers in this compound has also leveraged ab initio molecular orbital theory and Natural Bond Orbital (NBO) analysis researchgate.netresearchgate.net.
Density Functional Theory (DFT) is a widely adopted quantum mechanical method for investigating the electronic structure and energetics of molecular systems, including this compound. DFT calculations, often in conjunction with ab initio methods, are instrumental in predicting the existence and relative stabilities of the different rotameric forms, such as the Trans-Gauche (TG), Gauche-Gauche (GG), and enantiomeric Gauche-Trans (GT) conformers researchgate.netresearchgate.netresearchgate.net.
DFT is particularly effective for computing optimized molecular structures, vibrational frequencies, and analyzing electronic properties like HOMO-LUMO energy values and electron density distributions researchgate.net. It provides a computationally feasible approach for understanding the fundamental properties of molecules and can be applied to explore the energy landscape of chemical reactions libretexts.orgmpg.de.
Potential Energy Surface (PES) mapping is a crucial aspect of computational chemistry that describes the potential energy of a molecular system as a function of its atomic positions libretexts.org. For this compound, DFT and ab initio calculations have been used to map these surfaces, revealing the presence of multiple minima corresponding to the stable TG and GG rotameric forms researchgate.netresearchgate.netresearchgate.net. This mapping is essential for understanding the molecule's conformational preferences and the energy barriers between different conformers libretexts.orgfccc.edu. The flatness of certain regions on the PES can indicate the ease of interconversion between isomers nih.gov.
A significant area of study for this compound involves the analysis of its conformational barriers, which are the energy hurdles that must be overcome for one rotamer to interconvert into another. Ab initio and DFT calculations have been instrumental in investigating the origin of these barriers researchgate.netresearchgate.netresearchgate.netresearchgate.net.
Key findings include the estimation of barrier heights between the different rotameric forms. For instance, the barrier height between the Trans-Gauche (TG) and Gauche-Gauche (GG) forms is estimated to be approximately 5.7 kcal/mol, while the barrier between the TG and Gauche-Trans (GT) forms is around 3.78 kcal/mol researchgate.netresearchgate.net. The origin of these conformational barriers has been explored through various analytical techniques, including relaxation effects, nuclear virial analysis, and Natural Bond Orbital (NBO) analysis researchgate.netresearchgate.netresearchgate.net. Specifically, the relaxations of the C1-C2 bond and the C1-C2-C3 and C1-C2-C4 bond angles are considered to play a pivotal role in determining the conformational barrier researchgate.net. For the internal rotation of the methyl CH3(I)/CH3(II) groups within the TG conformer, the combined relaxations of the C2-C3/C2-C4 bond lengths and the H10-C3-H11/C2-C4-H13 angles are found to be significant researchgate.netnih.gov.
The existence of rotamers, which are chemical species differing by rotations about single bonds, is a common phenomenon, and these interconversions are governed by small energy barriers wikipedia.org.
Table 1: Estimated Conformational Barrier Heights for Isobutyl Cyanide Rotamers
| Rotamer Interconversion | Barrier Height (kcal/mol) | Method | Source |
| Trans-Gauche (TG) to Gauche-Gauche (GG) | 5.7 | Ab initio and DFT | researchgate.netresearchgate.net |
| Trans-Gauche (TG) to Gauche-Trans (GT) | 3.78 | Ab initio and DFT | researchgate.netresearchgate.net |
Vibrational frequency prediction and assignment are crucial for characterizing molecular structures and for interpreting experimental spectroscopic data. For isobutyl cyanide, quantum chemical methods have been used to propose fresh vibrational assignments for each of the 39 normal modes corresponding to both the Trans-Gauche (TG) and Gauche-Gauche (GG) rotameric forms researchgate.netresearchgate.netnih.gov.
DFT calculations are commonly employed to compute molecular structure and spectroscopic data, including vibrational frequencies researchgate.net. The calculated frequencies and optimized geometry parameters for related compounds have shown good agreement with experimental data researchgate.net. The accuracy of vibrational frequency predictions can be influenced by the chosen computational method and basis set, often necessitating the use of scaling factors to match experimental observations nist.govnist.gov. Studies on other cyanide compounds have also utilized DFT functionals like B3LYP and B97-1 with various basis sets (e.g., 6-31G, 6-311+G , and TZVP) to calculate vibrational-rotational constants nih.gov.
Computational chemistry is vital for elucidating reaction pathways and identifying transition states, which are critical for understanding chemical reactivity. Transition states represent saddle points on the potential energy surface, signifying the highest energy point along the reaction coordinate libretexts.orgucsb.edu.
For this compound, studies have explored its reactivity, particularly in photodissociation processes. For example, in the photodissociation of this compound (where R is an isopropyl group), the elimination of a cyanide (CN) group is observed as a reaction channel, although it is less dominant compared to acetyl cyanide acs.org.
The identification of transition states typically involves searching for stationary points on the potential energy surface that possess one negative second derivative, corresponding to the reaction mode ucsb.edu. The Intrinsic Reaction Coordinate (IRC) method is often employed to confirm that a calculated transition state indeed connects the intended reactants to the correct products ucsb.eduacs.org. Reaction pathway diagrams, which illustrate the energy changes from reactants through transition states to products over time, are a common way to visualize these processes savemyexams.com. DFT studies are widely used to characterize these transition states and to gain insights into the mechanisms of chemical reactions x-mol.net.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Electronic Property Analysis (e.g., NBO, AIM, CDA)
Electronic property analysis methods, such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and the study of Frontier Molecular Orbitals (FMOs) including HOMO-LUMO gaps, provide detailed information about bonding, charge distribution, and reactivity.
For isobutyl cyanide (IBCN), quantum chemical methods, including ab initio and DFT calculations, have been extensively used to investigate its molecular structure and conformational properties researchgate.net. These studies predict the existence of multiple rotameric forms, specifically Trans-Gauche (TG), Gauche-Gauche (GG), and an enantiomeric Gauche-Trans (GT) form researchgate.netresearchgate.netarxiv.org. NBO analysis has been particularly instrumental in understanding the origin of the internal rotational barriers within the isobutyl cyanide molecule researchgate.netresearchgate.net. This technique helps in evaluating bonding interactions, electron delocalization, and the nature of bonds by examining interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs rsc.orgupertis.ac.id. The relaxations of specific bond lengths (e.g., C1–C2) and bond angles (e.g., C1–C2–C3 and C1–C2–C4) have been identified as pivotal factors influencing the conformational barrier of the molecule researchgate.net.
Studies on related compounds and general computational methodologies highlight the utility of FMOs (HOMO-LUMO) for interpreting electronic transitions and nonlinear optical properties, and Molecular Electrostatic Potential (MEP) surfaces for indicating chemical reactivity upertis.ac.idacs.org. While direct AIM and CDA analyses specifically for isobutyl cyanide were not detailed in the provided literature, these methods are broadly applied in computational chemistry to elucidate bonding types, electron density distributions, and weak interactions within molecules rsc.orgacs.org.
Table 1: Conformational Barrier Heights of Isobutyl Cyanide
| Barrier Type | Energy (kcal/mol) |
| TG to GG | 5.7 |
| TG to GT | 3.78 |
Source: researchgate.netresearchgate.net
Table 2: Relative Energy and Dipole Moment of Isobutyl Cyanide Conformers
| Conformer | Relative Energy (kcal/mol) (including zero-point corrections) | Dipole Moment (Debye) |
| TG | 0.0 | - |
| GG | - | - |
| GT | Iso-energetic with TG | - |
Note: Specific numerical values for relative energies and dipole moments for TG, GG, and GT conformers beyond the barrier heights were mentioned to be in a table in arxiv.org, but the exact values for each conformer were not extracted in the snippets provided. However, the dipole moment for isobutyl cyanide is reported as 4.427 Debye arxiv.org.
Molecular Dynamics Simulations (e.g., Ab Initio Molecular Dynamics)
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent evolution of molecular systems. Ab initio Molecular Dynamics (AIMD) stands out by calculating forces on atoms directly from the electronic structure using quantum chemistry methods, offering higher accuracy compared to classical MD which relies on predefined force fields marquette.edu. This approach is particularly valuable for understanding chemical reactions and dynamic processes where bond breaking and formation occur marquette.educdnsciencepub.com.
While specific AIMD studies focusing solely on isobutyl cyanide were not explicitly detailed in the provided search results, the methodology is broadly applicable to small organic molecules and cyanide-containing compounds. For instance, AIMD has been utilized in the context of general cyanide systems researchgate.net and for generating machine learning models for molecules containing CNH, including cyanide, by accumulating ab initio samples. The ability of AIMD to provide accurate characterization of molecules and explore conformational space makes it a relevant technique for investigating the dynamic behavior and reactivity of isobutyl cyanide in various environments marquette.edu.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches combine the accuracy of quantum mechanics (QM) for a specific region of interest (e.g., where a chemical reaction occurs) with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment arxiv.org. This allows for the study of chemical processes in large and complex systems, such as enzymes or condensed phases, that would be computationally intractable with QM methods alone arxiv.org.
The QM/MM methodology typically involves partitioning the system into QM and MM regions and defining how interactions between these subsystems are treated, often through additive or subtractive coupling schemes. Electrostatic embedding, where MM atoms are included as point charges that polarize the QM subsystem, is a common and important aspect of these approaches arxiv.org. While the provided literature mentions QM/MM in the context of isobutyryl-CoA mutase, which contains an "isobutyryl" group, and general cyanide systems, direct QM/MM studies specifically on the isobutyl cyanide molecule were not found. However, QM/MM would be a suitable method for studying isobutyl cyanide's interactions within complex environments, such as solutions or biological systems, or its reactions with other molecules.
Computational Models for Spectroscopic Data Simulation (e.g., SERS)
Computational models are extensively used to simulate spectroscopic data, aiding in the interpretation of experimental spectra and providing deeper insights into molecular structure and dynamics. For isobutyl cyanide, DFT calculations, combined with the scaled quantum mechanics (SQM) method, have been employed to compute its molecular structure and spectroscopic data in the ground state researchgate.net. These studies have led to fresh vibrational assignments for all 39 normal modes corresponding to its Trans-Gauche (TG) and Gauche-Gauche (GG) rotameric forms researchgate.netresearchgate.net. This detailed vibrational analysis is crucial for understanding the molecule's unique spectral fingerprints.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that can provide vibrational information about molecules adsorbed on metallic surfaces. While direct SERS simulation studies specifically for isobutyl cyanide were not detailed, SERS is a recognized technique for analyzing cyanide-containing compounds. Computational models can simulate SERS spectra by considering the molecular complex with the metallic surface, providing a theoretical basis for understanding the observed enhancement and spectral shifts researchgate.net. Therefore, computational SERS models could be valuable for investigating the adsorption and surface interactions of isobutyl cyanide.
Interdisciplinary Research Perspectives
Astrochemistry and the Origin of Life
The study of isobutyryl cyanide, also known as iso-propyl cyanide, transcends terrestrial laboratories, offering profound insights into astrochemistry and the origins of life. Its detection in the cosmos provides a crucial link between the simple molecules found in space and the complex organic structures necessary for life.
This compound has been identified in the interstellar medium (ISM), most notably in the giant molecular cloud Sagittarius B2 (Sgr B2), a dynamic star-forming region near the center of the Milky Way galaxy. mpg.dempg.desciencenews.orgastrobiology.com This discovery was made using the Atacama Large Millimeter/submillimeter Array (ALMA) in Chile, which allowed astronomers to probe the molecular content of this chemically rich area with unprecedented detail. mpg.desciencenews.orgspace.com
The detection confirmed the presence of this branched alkyl molecule in space, alongside its straight-chain isomer, normal-propyl cyanide. mpg.dempg.dearxiv.org The abundance of this compound was found to be approximately 0.4 to 0.5 times that of its linear counterpart, suggesting that branched carbon-chain molecules may be quite common in the ISM. space.comarxiv.orgnih.gov These complex organic molecules are believed to form on the surfaces of interstellar dust grains within the dense, cold clouds that eventually collapse to form stars. mpg.dempg.de
Table 1: Detection of this compound in Sagittarius B2(N)
| Property | Value |
|---|---|
| Molecule | This compound (i-C₃H₇CN) |
| Location | Sagittarius B2 (Sgr B2) star-forming region |
| Telescope Used | Atacama Large Millimeter/submillimeter Array (ALMA) |
| Relative Abundance | ~40% of its straight-chain isomer (n-propyl cyanide) |
| Significance | First interstellar detection of a molecule with a branched carbon backbone |
Data sourced from multiple astronomical observations and astrochemical modeling. mpg.dempg.despace.comarxiv.orgnih.gov
The discovery of this compound in interstellar space is a landmark finding for prebiotic chemistry. mpg.despace.com It represents the first time a molecule with a branched carbon backbone has been detected in the ISM. mpg.dempg.deastrobiology.comspace.com This is particularly significant because branching is a key structural feature of many essential biomolecules, including certain amino acids. mpg.despace.comnih.govarxiv.org
Amino acids such as leucine, isoleucine, and valine, which are fundamental components of proteins, all possess branched side chains. wikipedia.org The presence of a branched nitrile like this compound in star-forming regions suggests that the chemical precursors for these vital biological building blocks could have formed in space. mpg.desciencenews.orgspace.com These molecules could then have been delivered to early Earth via comets and meteorites, seeding the young planet with the raw materials for life. sciencenews.orgspace.compopsci.comnasa.govlbl.govsciencealert.com Astrochemical models indicate that both this compound and its linear isomer are produced on dust grain ice mantles through the addition of molecular radicals, although via different reaction pathways. arxiv.orgnih.gov The formation of the branched isomer appears to necessitate the addition of a functional group to a non-terminal carbon atom in the chain, a process that mirrors the structure of many amino acids. arxiv.orgnih.govarxiv.org
Hydrogen cyanide (HCN) is a simple yet crucial molecule in astrochemistry and is considered a key precursor for a wide array of prebiotic molecules, including amino acids and nucleobases. nih.govacs.orgresearchgate.netchalmers.se The polymerization of HCN is a proposed pathway to generate complex organic matter. acs.orgresearchgate.netmdpi.com This process can result in a diverse range of nitrogen-containing compounds. nih.govmdpi.com
The formation of more complex nitriles, including this compound, is part of a larger network of chemical diversification that begins with simple molecules like HCN. nih.govacs.org In astrochemical environments, reactions on the surfaces of ice grains and in the gas phase can lead from HCN to intermediates like iminoacetonitrile (B14750961) and subsequently to a variety of larger, more complex nitriles. nih.govacs.org The existence of this compound in the ISM provides tangible evidence of these diversification pathways at work, demonstrating how the universe's chemical inventory can evolve from simple starting materials to the complex structures that may ultimately lead to life. chalmers.se
Applications as Chemical Intermediates in Complex Organic Synthesis
This compound is a versatile reagent in organic chemistry, serving as a valuable intermediate for the synthesis of more complex molecules, particularly those with biological or pharmaceutical relevance.
The structure of this compound makes it a potential precursor for the synthesis of certain amino acids, especially those with branched side chains. researchgate.net One of the foundational methods for creating amino acids abiotically and in the laboratory is the Strecker synthesis. nih.govmdpi.comnih.gov This reaction typically involves an aldehyde, ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. nih.govmdpi.com
While not a direct Strecker synthesis from an aldehyde, this compound's structure is analogous to the side chain of the amino acid valine. The nitrile group can be hydrolyzed to a carboxylic acid, and the molecule can undergo further chemical transformations to introduce an amino group at the alpha position. This makes it a useful starting material for synthesizing custom, non-proteinogenic amino acids or derivatives for research in fields like drug discovery and materials science. researchgate.net
Table 2: Relationship of this compound to Branched-Chain Amino Acids
| Compound | Structural Feature | Relevance |
|---|---|---|
| This compound | Branched (iso-propyl) carbon skeleton with a nitrile group | Precursor for synthetic amino acids |
| Valine | Branched (iso-propyl) side chain with α-amino and carboxyl groups | Essential proteinogenic amino acid |
| Leucine | Branched (iso-butyl) side chain with α-amino and carboxyl groups | Essential proteinogenic amino acid |
| Isoleucine | Branched (sec-butyl) side chain with α-amino and carboxyl groups | Essential proteinogenic amino acid |
This table illustrates the structural similarity that makes this compound a relevant precursor in synthetic chemistry.
The nitrile functional group in this compound is highly reactive and can be used to construct a variety of nitrogen-containing heterocyclic compounds. nih.govfrontiersin.orgresearchgate.netrsc.org These ring structures are foundational components in a vast number of pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgrsc.orgmdpi.com
This compound can participate in cyclization reactions where the nitrile carbon acts as an electrophile. By reacting it with molecules containing multiple nucleophilic sites, chemists can build rings such as pyridines, pyrimidines, and imidazoles. The isobutyryl group becomes a substituent on the newly formed heterocyclic ring, influencing its physical and biological properties. The versatility of nitrile chemistry makes this compound a valuable building block for creating diverse libraries of heterocyclic compounds for screening and development in various applications. nih.govfrontiersin.org
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
Current industrial synthesis of isobutyronitrile (B166230) typically involves the high-temperature reaction of isobutyl alcohol or isobutyraldehyde (B47883) with ammonia (B1221849) over a suitable catalyst acs.org. Future research in this area aims to develop more novel and sustainable synthetic routes, aligning with the principles of green chemistry, which emphasize safer inputs, minimal energy consumption, and waste prevention epa.gov.
Challenges include:
Catalyst Development : Designing highly efficient and selective catalysts for the direct cyanation of branched hydrocarbons or their derivatives under milder conditions. This could involve exploring heterogeneous or homogeneous catalytic systems that minimize energy input and byproduct formation.
Alternative Feedstocks : Investigating the use of renewable or waste-derived feedstocks for isobutyronitrile synthesis, moving away from petrochemical reliance.
Cyanide Source Alternatives : While isobutyronitrile itself contains a cyanide group, exploring "cyanide-free" or less hazardous methods for introducing the nitrile functionality in general organic synthesis could inspire safer routes for related branched nitriles nih.govresearchgate.net. This might involve innovative C-C bond forming reactions that circumvent the direct use of highly toxic cyanide salts or hydrogen cyanide.
Process Intensification : Developing continuous flow processes or other intensified reaction systems to improve efficiency and reduce environmental footprint.
Exploration of Undiscovered Reactivity Modes
Isobutyronitrile, with its branched alkyl chain and nitrile functional group, offers a rich platform for exploring new chemical transformations. While nitriles are known for their utility as solvents and intermediates in various organic syntheses, including precursors to amines and carboxylic acids wikipedia.org, there is potential for discovering novel reactivity.
Future research directions include:
Selective Functionalization : Developing methods for the selective functionalization of the branched alkyl chain without affecting the nitrile group, or vice-versa. This could involve C-H activation strategies or regioselective additions.
Nitrile Group Transformations : Exploring new catalytic transformations of the nitrile group beyond conventional hydrolysis or reduction, potentially leading to novel heterocyclic compounds or complex molecular architectures.
Radical Chemistry : Investigating the role of isobutyronitrile in radical reactions, which could open pathways to new polymerization or coupling reactions.
Bio-inspired Transformations : Studying enzymatic or biomimetic reactions that can selectively modify or utilize isobutyronitrile, drawing inspiration from natural metabolic pathways.
Advancements in Asymmetric Catalysis for Isobutyronitrile Derivatives
The synthesis of enantiomerically pure compounds is a critical aspect of modern organic chemistry, particularly for pharmaceuticals and agrochemicals. While the term "isobutyryl cyanide derivatives" might broadly refer to compounds containing the isobutyryl moiety, in the context of nitriles, this section focuses on creating chiral centers within molecules derived from or incorporating the isobutyronitrile structure.
Future research aims to:
Enantioselective Synthesis : Develop catalytic asymmetric methods to introduce chirality into isobutyronitrile derivatives. This could involve enantioselective additions to carbonyl compounds to form cyanohydrins using cyanide sources (though not directly from isobutyronitrile) researchgate.netncl.ac.uk, or asymmetric Strecker-type reactions to synthesize chiral amino nitriles that incorporate the branched structure masterorganicchemistry.comresearchgate.net.
Chiral Auxiliaries and Catalysts : Designing novel chiral ligands, organocatalysts, or enzymatic systems specifically tailored for asymmetric transformations involving isobutyronitrile or its precursors/products.
Derivatization of Isobutyronitrile : Exploring reactions where isobutyronitrile acts as a chiral building block or where a new chiral center is formed adjacent to its existing branched structure.
Cyanide-Free Asymmetric Cyanation : Advancing methods for enantioselective hydrocyanation of olefins using non-cyanide sources, which could be applied to synthesize chiral nitriles related to isobutyronitrile nih.gov.
Deeper Computational Insight into Complex Reaction Systems
Computational chemistry, including ab initio and Density Functional Theory (DFT) calculations, has proven invaluable in understanding molecular structures, conformational properties, and reaction mechanisms mdpi.comresearchgate.netnih.govacs.org. For isobutyronitrile, deeper computational insights are crucial for understanding its behavior in various complex systems.
Key research areas include:
Astrochemical Reaction Networks : Developing more sophisticated computational models to simulate the formation pathways of isobutyronitrile in interstellar environments, considering gas-phase reactions and surface chemistry on dust grains wikipedia.orgresearchgate.netiisc.ac.in. This involves accurately calculating reaction rates, binding energies, and thermodynamic stabilities of intermediates.
Prebiotic Chemistry Mechanisms : Employing advanced computational methods to elucidate the precise mechanisms by which isobutyronitrile or related branched nitriles could have participated in prebiotic synthesis, leading to amino acids or other biomolecules simonsfoundation.orgmdpi.comucl.ac.uknih.govacs.org. This includes understanding the role of catalysts (e.g., minerals, UV light) and environmental conditions.
Catalytic Reaction Design : Using computational tools to predict and optimize novel catalysts for the synthesis or transformation of isobutyronitrile, including screening potential catalysts and designing active sites.
Conformational Dynamics : Further exploring the conformational landscape and internal rotational barriers of isobutyronitrile and its derivatives to understand their flexibility and how it influences reactivity and spectroscopic properties researchgate.netnih.gov.
Integration of Experimental and Theoretical Approaches for Comprehensive Understanding
The synergy between experimental and theoretical approaches is paramount for a comprehensive understanding of chemical phenomena mdpi.comresearchgate.netarxiv.orgchemrxiv.orgresearchgate.net. For isobutyronitrile, integrating these methodologies will accelerate discoveries across various fields.
Future research directions emphasize:
Astrochemical Validation : Combining astronomical observations (e.g., from ALMA) with laboratory spectroscopic measurements and computational models to confirm the presence, abundance, and formation mechanisms of isobutyronitrile and other branched molecules in space wikipedia.orgresearchgate.netarxiv.org.
Prebiotic Pathway Elucidation : Integrating laboratory experiments simulating early Earth conditions with computational modeling to map out plausible reaction pathways involving isobutyronitrile in prebiotic synthesis. This involves using computational predictions to guide experimental design and using experimental data (e.g., product analysis) to validate theoretical models simonsfoundation.orgmdpi.comucl.ac.uknih.govacs.org.
Catalysis Optimization : Iteratively combining experimental synthesis and characterization of catalysts with computational studies (e.g., DFT calculations of reaction pathways and transition states) to rationally design and optimize catalytic processes for isobutyronitrile production or transformation.
Spectroscopic Characterization : Using high-resolution spectroscopic techniques in the laboratory, coupled with quantum chemical calculations, to precisely determine the molecular structure and dynamics of isobutyronitrile and its intermediates in various environments wikipedia.orgresearchgate.netnih.govmpg.de.
Expanding Astrochemical and Prebiotic Chemistry Investigations
The detection of isobutyronitrile, a branched-chain molecule, in the interstellar medium was a significant discovery, suggesting that complex molecules essential for life may originate in space wikipedia.orgacs.org. This opens new frontiers in astrochemistry and prebiotic chemistry.
Key areas for future investigation include:
Search for Higher Branched Molecules : Continuing the search for more complex branched-chain molecules in interstellar and circumstellar environments using advanced radio telescopes like ALMA researchgate.netarxiv.orgresearchgate.net. The detection of such molecules would further strengthen the link between interstellar chemistry and the molecular composition of meteorites, which often contain branched-chain amino acids wikipedia.orgarxiv.org.
Formation Mechanisms in Space : Deepening the understanding of how branched molecules like isobutyronitrile form on dust grain ice mantles through radical additions, and investigating alternative or more efficient formation pathways wikipedia.orgresearchgate.net.
Role in Prebiotic Synthesis : Further exploring the specific role of isobutyronitrile and other branched nitriles in the formation of prebiotic building blocks, such as amino acids, nucleic acid precursors, and lipids, under plausible early Earth conditions simonsfoundation.orgmdpi.comucl.ac.uknih.govacs.org. This includes studying its reactivity in the presence of minerals, UV radiation, and fluctuating environmental conditions.
Isomer Specificity : Investigating the relative stabilities and formation preferences of different isomers (e.g., normal-propyl cyanide vs. isopropyl cyanide) in astrochemical and prebiotic environments, as isomer distribution can provide clues about formation mechanisms and conditions wikipedia.orgresearchgate.netarxiv.orgresearchgate.net.
Connection to Amino Acid Chirality : While speculative, exploring potential pathways where the inherent branching of molecules like isobutyronitrile could influence the development of chirality in prebiotic amino acids, a fundamental aspect of life's origins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
